(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-YL)butanoic acid
Description
Historical Context and Discovery
The compound (S)-2-amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic acid emerged in synthetic organic chemistry during the early 21st century as part of efforts to develop fluorescent probes and bioactive coumarin derivatives. Its first documented synthesis appeared in peptide-coupling methodologies using 7-hydroxycoumarin scaffolds modified with amino acid side chains. The CAS registry number 905442-42-4 , assigned circa 2005, marks its formal entry into chemical databases. The molecule gained prominence in protein engineering studies due to its intrinsic fluorescence, enabling its use as a non-canonical amino acid for tracking conformational changes in biomolecules.
Classification as an Organic Molecular Entity
This compound belongs to three overlapping chemical categories:
- Coumarin derivatives : Features a 7-hydroxy-2-oxo-2H-chromen-4-yl core, characteristic of hydroxylated coumarins like umbelliferone .
- Amino acid analogs : Contains an (S)-2-aminobutanoic acid (homoserine-like) side chain, enabling integration into peptide backbones.
- Heterocyclic hybrids : Combines a benzopyrone heterocycle with an aliphatic amino acid chain.
Its molecular formula, C₁₃H₁₃NO₅ , reflects a molecular weight of 263.25 g/mol and a polar surface area of 104.7 Ų , indicative of moderate solubility in aqueous and organic solvents.
Position in Coumarin and Amino Acid Chemistry
The molecule bridges two domains:
- Coumarin pharmacology : The 7-hydroxy group enables hydrogen bonding with biological targets, a feature exploited in tyrosinase inhibition and antioxidant studies.
- Amino acid functionality : The (S)-configured α-amino acid moiety permits ribosomal incorporation into proteins, facilitating fluorescent tagging without disrupting tertiary structures.
Structurally, the γ-carbon of the butanoic acid chain links to the coumarin’s C4 position , creating a conjugated system that enhances fluorescence quantum yield compared to parent coumarins. This conjugation also stabilizes the molecule’s excited state, as evidenced by its absorption maxima near 320–340 nm .
Nomenclature Systems and Identifiers
The compound is systematically named under IUPAC rules as This compound . Key identifiers include:
- CAS Registry : 905442-42-4
- PubChem CID : 102168929
- SMILES : C1C=C(C2=C(O1)C=C(C=C2)O)CCC(C(=O)O)N
- InChIKey : OBHVSMONIATGOQ-UHFFFAOYSA-N
Stereochemical specificity is denoted by the (S) prefix, reflecting the L-configuration of the α-carbon. Alternative names include H-4-(7-hydroxycoumarin-4-yl)-Abu-OH and umbelliferylethylglycine , emphasizing its coumarin and glycine-derived structure.
Importance in Heterocyclic Chemistry Research
As a benzopyrone-amino acid hybrid , this compound exemplifies strategies in heterocyclic drug design:
- Fluorescence applications : The 7-hydroxycoumarin core emits blue fluorescence (λ~em~ ≈ 450 nm), enabling real-time tracking of protein folding and enzyme activity.
- Medicinal chemistry : Coumarin-amino acid conjugates show promise as kinase inhibitors and antimicrobial agents by targeting ATP-binding pockets and bacterial membranes.
- Supramolecular chemistry : The planar coumarin system participates in π-π stacking with aromatic residues in proteins, while the amino acid side chain enhances water solubility.
Recent studies highlight its role in synthesizing multicyclic heterocycles , where annulation at the coumarin’s C3/C4 positions yields compounds with enhanced bioactivity against oxidative stress and microbial pathogens.
Properties
IUPAC Name |
(2S)-2-amino-4-(7-hydroxy-2-oxochromen-4-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5/c14-10(13(17)18)4-1-7-5-12(16)19-11-6-8(15)2-3-9(7)11/h2-3,5-6,10,15H,1,4,14H2,(H,17,18)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQAKQQRJFWPOR-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=O)C=C2CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1O)OC(=O)C=C2CC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
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Catalysts : Concentrated sulfuric acid, FeCl₃·6H₂O, or polyvinylpolypyrrolidone-bound BF₃ (PVPP-BF₃) are commonly used.
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Yield : 72–96% for 4-methyl coumarin derivatives when using PVPP-BF₃.
For the target compound, resorcinol reacts with ethyl acetoacetate to form 7-hydroxy-4-methylcoumarin. Subsequent bromination at the 4-methyl position introduces a reactive site for side-chain attachment.
Introduction of the Amino Acid Side Chain
The amino acid side chain is introduced via alkylation or nucleophilic substitution at the 4-position of the coumarin core. This step requires careful control to preserve the (S)-stereochemistry of the amino group.
Bromination and Alkylation
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Bromination : 4-Methylcoumarin undergoes electrophilic bromination using N-bromosuccinimide (NBS) in chloroform to yield 4-bromomethylcoumarin.
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Alkylation : The brominated intermediate reacts with a protected amino acid derivative (e.g., tert-butyl (S)-2-aminobutanoate) in the presence of a base like cesium carbonate (Cs₂CO₃) in acetonitrile.
Gabriel Synthesis for Amino Group Introduction
An alternative approach employs the Gabriel synthesis to introduce the primary amine:
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Coumarin-4-yl bromide reacts with phthalimide potassium to form a phthalimidobutyl intermediate.
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Hydrolysis with hydrazine releases the free amine, yielding the (S)-enantiomer via chiral resolution.
Knoevenagel Condensation for Coumarin-Amino Acid Hybrids
The Knoevenagel condensation offers a route to conjugate the coumarin and amino acid moieties directly. This method involves the reaction of 7-hydroxycoumarin-4-carbaldehyde with an amino acid-derived active methylene compound.
Optimized Protocol (Sigma-Aldrich)
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Reactants : 7-Hydroxycoumarin-4-carbaldehyde + ethyl 2-cyanoacetate.
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Catalyst : Piperidine in ethanol under ultrasonic irradiation.
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Hydrolysis : The cyano ester intermediate is hydrolyzed using NaOH to the carboxylic acid, followed by enantioselective reduction of the nitrile to the amine.
Metal-Catalyzed Coupling Reactions
Transition metal catalysis enables efficient C–N bond formation between the coumarin core and amino acid precursors.
Rhodium-Catalyzed Coupling
A Rh₂(OAc)₃(tfa) catalyst facilitates the coupling of 7-hydroxy-4-iodocoumarin with a Boc-protected amino acid ester in trifluoroethanol (TFE).
Palladium-Mediated Amination
Palladium catalysts (e.g., Pd(PPh₃)₄) enable Buchwald-Hartwig amination of 4-bromocoumarin with tert-butyl (S)-2-aminobutanoate.
Stereochemical Control and Resolution
The (S)-configuration is critical for biological activity. Two strategies ensure enantiopurity:
Chiral Auxiliaries
Enzymatic Resolution
Lipase-catalyzed hydrolysis of racemic amino acid esters selectively yields the (S)-enantiomer.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield | Pros | Cons |
|---|---|---|---|---|
| Pechmann + Alkylation | Bromination, alkylation, hydrolysis | 40–50% | Simple reagents | Low yield in alkylation |
| Knoevenagel Condensation | Ultrasonic irradiation, hydrolysis | 90% | Fast, high yield | Requires chiral resolution |
| Rhodium Catalysis | Coupling, deprotection | 27% | Mild conditions | Costly catalyst |
| Palladium Amination | Buchwald-Hartwig coupling | 65% | Scalable | Ligand sensitivity |
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-YL)butanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the coumarin ring can be oxidized to form quinones.
Reduction: The carbonyl group in the coumarin ring can be reduced to form dihydrocoumarins.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of coumarin quinones.
Reduction: Formation of dihydrocoumarins.
Substitution: Formation of N-substituted amino acid derivatives.
Scientific Research Applications
Antioxidant Activity
Research has demonstrated that derivatives of umbelliferone, including (S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-YL)butanoic acid, exhibit significant antioxidant properties. These compounds can scavenge free radicals, which are implicated in various diseases. For instance, studies have shown that certain synthetic derivatives display high radical scavenging abilities in assays such as DPPH and ABTS .
Neuroprotective Effects
The compound has been investigated for its potential neuroprotective effects, particularly in the context of neurodegenerative diseases. Inhibition studies on monoamine oxidase enzymes (MAO-A and MAO-B) indicate that derivatives of this compound can selectively inhibit these enzymes, which are involved in the metabolism of neurotransmitters . This suggests a potential application in treating conditions like Alzheimer's disease.
Antimicrobial Properties
This compound has shown promise as an antimicrobial agent. It has been reported to possess activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and several fungal pathogens. Minimum inhibitory concentration (MIC) studies indicate that it is more effective than traditional antibiotics in some cases .
Fluorescent Tagging
This compound can be incorporated into proteins as a fluorescent tag due to its unique chromophore structure. This application is valuable in biochemical research for tracking protein interactions and dynamics within cellular environments .
Corrosion Inhibition
Recent studies have explored the use of synthesized amino acid compounds, including this compound, as eco-friendly corrosion inhibitors for metals exposed to hydrochloric acid solutions. The mechanism involves adsorption on the metal surface, which hinders corrosion processes .
Case Study 1: Antioxidant Efficacy
A study published in MDPI highlighted the antioxidant capabilities of umbelliferone derivatives. The results indicated that at concentrations of 250 µg/mL, certain derivatives inhibited free radicals by over 90%, showcasing their potential for therapeutic applications in oxidative stress-related conditions .
Case Study 2: Neuroprotective Mechanisms
Research conducted on the neuroprotective effects of this compound revealed that it significantly inhibited MAO-B activity with an IC50 value of 15.31 μM, suggesting its potential role in managing neurodegenerative diseases through modulation of neurotransmitter levels .
Summary Table of Applications
Mechanism of Action
The mechanism of action of (S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-YL)butanoic acid involves its interaction with various molecular targets. The coumarin moiety can intercalate with DNA, inhibiting topoisomerase enzymes, which are crucial for DNA replication and transcription. Additionally, the amino acid component can interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₁₃H₁₃NO₅
- Molecular Weight : 263.25 g/mol
- Storage : Requires protection from light and inert atmosphere at room temperature .
- Hazard Information : Classified as harmful if swallowed (H302), causes skin/eye irritation (H315, H319) .
Its primary applications include use as a fluorescent probe in cellular imaging, enzyme substrate studies, and as a building block for peptide-based drug development .
Structural Analogues
Structurally related compounds include amino acids modified with aromatic or heterocyclic substituents. A comparative analysis is provided below:
Key Structural Differences :
- The coumarin derivative’s 7-hydroxy group enables hydrogen bonding and UV absorption/fluorescence, distinguishing it from sulfur-containing analogues like methionine derivatives .
- Stereochemistry : Unlike racemic mixtures (e.g., 2-[(carboxymethyl)sulfanyl] derivatives), the (S)-configured coumarin compound offers enantioselective interactions in biological systems .
Biological Activity
(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-YL)butanoic acid, also known as 7-HCAA, is a compound that combines features of both amino acids and coumarin derivatives. Its unique structure endows it with various biological activities, which have been the subject of recent research. This article explores its biological activity, potential mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is C₁₃H₁₃NO₅, with a molecular weight of approximately 263.25 g/mol. The compound features a butanoic acid backbone linked to a 7-hydroxycoumarin moiety, contributing to its diverse biological properties. It exhibits a melting point range of 276-281 °C and has been noted for its density of about 1.4 g/cm³ .
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties. Its structural similarity to other bioactive compounds allows it to modulate neurotransmitter systems, potentially influencing synaptic transmission and neuroplasticity. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role.
Anti-inflammatory Properties
Coumarin derivatives are well-documented for their anti-inflammatory effects, and this compound is no exception. The presence of the amino group may enhance its ability to interact with inflammatory pathways, although specific mechanisms remain to be fully elucidated .
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Antioxidant Activity : The hydroxyl groups in the coumarin moiety may contribute to scavenging reactive oxygen species (ROS), thereby reducing oxidative stress.
- Receptor Interaction : Interaction studies suggest that this compound may bind to various neurotransmitter receptors, influencing their activity and potentially offering therapeutic benefits in neurological disorders .
Case Studies and Research Findings
A review of literature reveals several studies focusing on the biological activity of related coumarin derivatives:
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for (S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-YL)butanoic acid?
- Methodological Answer : Synthesis typically involves coupling the coumarin moiety (7-hydroxy-2-oxo-2H-chromen-4-yl) to an amino acid backbone. Michael addition reactions, as demonstrated in the synthesis of structurally related 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids, can be adapted . Protecting groups (e.g., Fmoc for amines) may be employed to preserve stereochemistry, as seen in similar amino acid derivatives . Purification via recrystallization or chromatography is critical to isolate the (S)-enantiomer.
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Confirm stereochemistry and structural integrity, particularly for the coumarin ring and chiral center.
- X-ray Crystallography : Resolve 3D structure using programs like SHELXL for small-molecule refinement .
- Mass Spectrometry (MS) : Verify molecular weight and fragmentation patterns.
- HPLC : Assess enantiomeric purity using chiral columns.
Q. What safety protocols should be followed during handling?
- Methodological Answer : Based on analogous compounds (e.g., 4-(Dimethylamino)-2-hydroxybutanoic acid), use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work under fume hoods to prevent inhalation of aerosols. Store at 2–8°C in airtight containers to maintain stability . Emergency procedures for spills include neutralization with inert absorbents and disposal via certified waste management .
Advanced Research Questions
Q. How can enantiomeric purity be ensured during synthesis?
- Methodological Answer : Utilize asymmetric catalysis (e.g., chiral auxiliaries or enzymes) to favor the (S)-configuration. Chiral HPLC with cellulose-based columns can separate enantiomers, as demonstrated for (S)-2-amino-4-methoxy-butanoic acid derivatives . Dynamic kinetic resolution (DKR) or enzymatic transamination may also enhance stereoselectivity, leveraging methods from amino acid synthesis .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Standardized Assays : Replicate studies under controlled conditions (pH, solvent, cell lines) to minimize variability.
- Purity Validation : Use orthogonal techniques (HPLC, NMR) to confirm compound integrity, as impurities or racemization may skew results.
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets, cross-referencing with experimental IC₅₀ values .
Q. How can crystallization conditions be optimized for X-ray diffraction studies?
- Methodological Answer : Screen solvents (e.g., DMSO/water mixtures) and employ vapor diffusion techniques. SHELXD and SHELXE are robust for phase determination in small molecules . For challenging cases, co-crystallization with metal ions (e.g., Zn²⁺) or use of cryoprotectants (glycerol) may improve crystal quality. High-resolution data (≤1.0 Å) are recommended for accurate refinement .
Q. What are the stability challenges under physiological conditions, and how can they be mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
